Cas no 419572-18-2 (tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate)
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol
- tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- (1R,5S,6r)-tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- (1S,5R,6R)-6-hydroxymethyl-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
- (1S,5R,6R)-tert-butyl 6-(hydroxymethyl)-3-aza-bicycio[3.1.0]hexane-3-carboxylate
- 2-benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
- 6-hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
- AG-A-37281
- ANW-55155
- CTK7H7247
- SureCN1875616
- ENDO-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-6-METHANOL
- tert-Butyl (1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- AK144309
- JVIDPFGQYMFQDZ-JVHMLUBASA-N
- tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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- MDL: MFCD14525755
- Inchi: 1S/C11H19NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8+,9?
- InChI Key: JVIDPFGQYMFQDZ-JVHMLUBASA-N
- SMILES: OCC1[C@@H]2CN(C(=O)OC(C)(C)C)C[C@@H]21
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 260
- Topological Polar Surface Area: 49.8
Experimental Properties
- Density: 1.157
- Boiling Point: 308 ºC
- Flash Point: 140 ºC
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM104879-1g |
exo-3-boc-3-azabicyclo[3.1.0]hexane-6-methanol |
419572-18-2 | 97% | 1g |
$319 | 2021-08-06 | |
| Chemenu | CM104879-5g |
exo-3-boc-3-azabicyclo[3.1.0]hexane-6-methanol |
419572-18-2 | 97% | 5g |
$935 | 2021-08-06 | |
| Chemenu | CM104879-10g |
exo-3-boc-3-azabicyclo[3.1.0]hexane-6-methanol |
419572-18-2 | 97% | 10g |
$1375 | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VE893-200mg |
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
419572-18-2 | 95+% | 200mg |
483.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VE893-50mg |
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
419572-18-2 | 95+% | 50mg |
193.0CNY | 2021-08-04 | |
| Chemenu | CM104879-250mg |
exo-3-boc-3-azabicyclo[3.1.0]hexane-6-methanol |
419572-18-2 | 97% | 250mg |
$72 | 2023-03-07 | |
| Chemenu | CM104879-1g |
exo-3-boc-3-azabicyclo[3.1.0]hexane-6-methanol |
419572-18-2 | 97% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM104879-5g |
exo-3-boc-3-azabicyclo[3.1.0]hexane-6-methanol |
419572-18-2 | 97% | 5g |
$*** | 2023-05-30 | |
| abcr | AB303626-1 g |
tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, 95%; . |
419572-18-2 | 95% | 1 g |
€316.70 | 2023-07-19 | |
| abcr | AB303626-5 g |
tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, 95%; . |
419572-18-2 | 95% | 5 g |
€862.40 | 2023-07-19 |
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Suppliers
tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Recent Advances in the Synthesis and Applications of tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 419572-18-2)
The compound tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 419572-18-2) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This bicyclic scaffold serves as a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have focused on optimizing its synthetic routes, exploring its reactivity, and evaluating its potential as a building block for novel therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved synthetic protocol for this compound, achieving a 78% yield through a stereoselective cyclopropanation reaction. The researchers highlighted the importance of the tert-butyloxycarbonyl (Boc) protecting group in enhancing the stability of the intermediate during multi-step syntheses. Furthermore, the hydroxymethyl moiety was shown to be a critical handle for further functionalization, enabling the construction of diverse derivatives with tailored biological activities.
In the context of drug development, this scaffold has been incorporated into several protease inhibitor candidates. A recent patent application (WO2023056121) disclosed its use as a core structure for novel hepatitis C virus NS3/4A protease inhibitors, showing promising in vitro activity with IC50 values in the low nanomolar range. The rigid bicyclic framework was found to confer improved metabolic stability compared to linear analogs, addressing a common limitation in this class of antiviral agents.
Structural-activity relationship (SAR) studies have revealed that modifications at the hydroxymethyl position significantly influence both potency and pharmacokinetic properties. Research groups at major pharmaceutical companies have developed efficient methods for converting this group into various functionalities, including amines, halides, and carboxylic acids, thereby expanding the utility of this scaffold in lead optimization campaigns.
From a mechanistic perspective, computational modeling studies have provided insights into the conformational preferences of this bicyclic system. The 3-azabicyclo[3.1.0]hexane core adopts a well-defined three-dimensional structure that effectively mimics peptide turn motifs, making it particularly valuable for designing enzyme inhibitors. Recent molecular dynamics simulations have further elucidated its binding interactions with biological targets, facilitating rational drug design approaches.
Looking forward, the continued exploration of this scaffold appears promising, with several research groups investigating its application in new therapeutic areas. Ongoing clinical trials featuring derivatives of this compound suggest its potential translation into clinical candidates within the next 3-5 years. The combination of synthetic accessibility, structural rigidity, and functional group versatility positions tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate as a valuable tool in modern medicinal chemistry.
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